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Compound of Interest

Compound Name: naphthalene-2,3-dicarbonitrile

Cat. No.: B1297686 Get Quote

Naphthalene-2,3-dicarbonitrile (CAS No. 22856-30-0) stands as a pivotal molecule in the

landscape of materials science and organic synthesis. As a polycyclic aromatic dinitrile, its rigid

naphthalene core is functionalized with two adjacent, strongly electron-withdrawing cyano

groups. This unique electronic architecture imparts significant properties, establishing it as a

valued precursor for a new generation of functional materials.[1] Its primary role is as a

foundational building block for naphthalocyanines, macrocyclic compounds with exceptional

near-infrared (NIR) absorption, making them critical for applications in organic electronics,

chemical sensors, and photodynamic therapy.[1]

This guide provides an in-depth exploration of the core physicochemical properties of

naphthalene-2,3-dicarbonitrile. Moving beyond a simple datasheet, we will delve into the

causality behind its observed characteristics, provide field-proven experimental protocols for its

analysis, and discuss the implications of its properties for researchers in materials science and

drug development.

Chemical Identity and Molecular Structure
A precise understanding of a molecule's identity and structure is the bedrock of all subsequent

analysis. Naphthalene-2,3-dicarbonitrile is an aromatic compound whose properties are

dictated by the interplay between its fused ring system and the powerful nitrile functionalities.
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A consistent and unambiguous identification is crucial for regulatory compliance, procurement,

and scientific communication.

Identifier Value Source(s)

CAS Number 22856-30-0 [2][3]

Molecular Formula C₁₂H₆N₂ [2][3]

Molecular Weight 178.19 g/mol [2][3]

IUPAC Name naphthalene-2,3-dicarbonitrile [2]

InChI Key
KNBYJRSSFXTESR-

UHFFFAOYSA-N
[1][2]

SMILES
C1=CC=C2C=C(C(=CC2=C1)

C#N)C#N
[2][3]

Molecular Architecture and Electronic Profile
The structure of naphthalene-2,3-dicarbonitrile is inherently planar. This planarity, combined

with its extensive π-electron system, facilitates significant intermolecular stacking interactions

in the solid state. An orthorhombic polymorph has been characterized where molecules stack

along one axis, forming zigzag chains.[1]

The defining feature is the presence of two vicinal nitrile (-C≡N) groups. These groups are

potent electron-withdrawing moieties due to the high electronegativity of nitrogen and

resonance delocalization. This has two profound consequences for the molecule's reactivity:

Activation of Nitrile Carbons: The carbon atoms of the nitrile groups become highly electron-

deficient and thus electrophilic, making them susceptible to nucleophilic attack. This is the

key to its utility in forming macrocycles.[1]

Deactivation of the Aromatic Ring: The withdrawal of electron density deactivates the

naphthalene ring system towards conventional electrophilic aromatic substitution.

Caption: Chemical structure of naphthalene-2,3-dicarbonitrile.
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Core Physicochemical Properties
The bulk properties of a material are a direct manifestation of its molecular structure. For

naphthalene-2,3-dicarbonitrile, its planarity and polar nitrile groups result in a high-melting,

crystalline solid with specific solubility characteristics.
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Property Value
Causality & Experimental
Insight

Appearance
White to light yellow/beige

crystalline powder

The extended conjugated

system can lead to slight

coloration from trace impurities

or minor degradation. A pure,

highly crystalline sample

should be off-white.

Melting Point 253-257 °C

The high melting point is a

direct result of the molecule's

rigid, planar structure, which

allows for efficient crystal

packing and strong

intermolecular π-π stacking

interactions. Significant

thermal energy is required to

overcome these forces.

Boiling Point 414.4 °C (at 760 mmHg)

The high boiling point reflects

the strong intermolecular

forces and relatively high

molecular weight. Note: Due to

the high melting point,

decomposition may occur at or

before the boiling point under

atmospheric pressure.

Solubility

Slightly soluble in Chloroform.

Generally insoluble in water

and non-polar aliphatic

solvents. Soluble in some

polar organic solvents.

The polar nitrile groups provide

some affinity for polar solvents,

but the large, non-polar

naphthalene core dominates,

preventing significant solubility

in water. Its planarity makes it

amenable to solvents that can

engage in π-π interactions.

LogP 2.58 This calculated value indicates

moderate lipophilicity,
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consistent with a large

aromatic system balanced by

polar nitrile groups.[3]

Topological Polar Surface Area

(TPSA)
47.58 Å²

This value, derived solely from

the two nitrogen atoms,

confirms the nitrile groups as

the exclusive source of polarity

in an otherwise non-polar

hydrocarbon framework.[3]

Spectroscopic and Analytical Characterization
A multi-technique spectroscopic approach is essential for unambiguous structure confirmation

and purity assessment. Each technique probes different aspects of the molecular structure,

providing a complete analytical fingerprint.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for elucidating the precise connectivity of the molecule's

hydrogen and carbon framework.

¹H NMR: The spectrum is expected to show signals only in the aromatic region (typically 7.0-

8.5 ppm). Due to the molecule's asymmetry, all six aromatic protons should be chemically

distinct, leading to a complex pattern of multiplets. The protons on the same ring as the nitrile

groups (H-1, H-4) will be the most deshielded (shifted furthest downfield) due to the strong

electron-withdrawing effect.

¹³C NMR: The spectrum will show 12 distinct signals. Key diagnostic peaks include:

Nitrile Carbons (-C≡N): These typically appear in the 115-125 ppm range.[4] Their

quaternary nature often results in lower intensity peaks.

Aromatic Carbons: These will resonate in the 120-150 ppm range. The carbons directly

attached to the nitrile groups (C-2, C-3) are expected to be significantly deshielded.

Infrared (IR) Spectroscopy
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IR spectroscopy is exceptionally useful for identifying the presence of the key nitrile functional

group.

C≡N Stretch: A sharp, strong absorption band is expected in the region of 2260-2240 cm⁻¹.

[5] The intensity and sharpness of this peak are highly characteristic and serve as a primary

identifier.

Aromatic C-H Stretch: Bands typically appear just above 3000 cm⁻¹.

Aromatic C=C Stretch: Multiple bands of variable intensity are expected in the 1600-1475

cm⁻¹ region.

Mass Spectrometry (MS)
MS provides information on the molecular weight and fragmentation patterns, confirming the

elemental composition.

Molecular Ion (M⁺•): In Electron Ionization (EI) mode, a strong molecular ion peak is

expected at m/z = 178, corresponding to the molecular weight.[2][6]

Fragmentation: A significant fragment is often observed at m/z = 151, corresponding to the

loss of a cyanide radical (•CN) from the molecular ion.[2][6]

UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy reveals information about the electronic transitions within the conjugated

π-system. The naphthalene core gives rise to strong ultraviolet absorption due to π-π*

transitions.[7] The spectrum is expected to show multiple absorption maxima (λ_max) below

350 nm, characteristic of the extended aromatic system.

Experimental Protocols for Characterization
The trustworthiness of data hinges on robust and well-executed experimental protocols. The

following are step-by-step methodologies for characterizing a sample of naphthalene-2,3-
dicarbonitrile.

Protocol: Melting Point Determination (Capillary Method)
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This protocol provides a definitive melting range, a critical indicator of purity. Impurities typically

depress and broaden the melting range.

Sample Preparation: Ensure the sample is completely dry and finely powdered. Crush any

lumps using a spatula on a watch glass.

Capillary Loading: Gently tap the open end of a capillary tube into the powdered sample to

collect a small amount.

Packing: Invert the tube and tap its sealed end firmly on a hard surface, or drop it down a

long glass tube, to pack the solid into the bottom. The final packed height should be 2-3 mm.

[2]

Apparatus Setup: Place the packed capillary into the heating block of a melting point

apparatus.

Rapid Heating (Optional): For an unknown or new batch, perform a rapid determination by

heating at 10-15 °C/min to find the approximate melting point. Allow the apparatus to cool.

Accurate Determination: For the formal measurement, set the apparatus to heat rapidly to a

temperature ~15 °C below the approximate melting point.[2]

Slow Heating: Reduce the heating rate to 1-2 °C/min to ensure thermal equilibrium between

the sample, heating block, and thermometer.[8]

Record the Range:

T₁ (Onset): Record the temperature at which the first drop of liquid becomes visible.[2][8]

T₂ (Clear Point): Record the temperature at which the last solid crystal melts into a

transparent liquid.[8]

Reporting: Report the result as the range T₁ - T₂. A pure sample should have a sharp range

of < 2 °C.

Caption: Workflow for Melting Point Determination.
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Protocol: ¹H NMR Sample Preparation and Analysis
This protocol outlines the standard procedure for obtaining a high-resolution ¹H NMR spectrum.

Sample Weighing: Accurately weigh 5-25 mg of naphthalene-2,3-dicarbonitrile into a

clean, dry vial.

Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble.

Deuterated chloroform (CDCl₃) is a common starting point.

Dissolution: Add approximately 0.6-0.7 mL of the deuterated solvent to the vial.[9] If

necessary, gently warm or vortex the vial to ensure complete dissolution.

Filtration (if necessary): If any particulate matter remains, filter the solution through a small

plug of glass wool in a Pasteur pipette directly into a clean NMR tube. This prevents

shimming issues.[9]

Transfer: Transfer the clear solution to a standard 5 mm NMR tube.

Capping and Labeling: Cap the NMR tube securely and label it clearly.

Instrument Setup: Insert the tube into the NMR spectrometer. The instrument will then

perform locking, shimming, and tuning procedures.

Acquisition: Acquire the ¹H NMR spectrum using standard instrument parameters. A sufficient

number of scans should be averaged to obtain a good signal-to-noise ratio.

Processing: Process the resulting Free Induction Decay (FID) with a Fourier transform,

followed by phase and baseline correction.

Referencing: Calibrate the chemical shift (ppm) scale to the residual solvent peak (e.g.,

CDCl₃ at 7.26 ppm) or an internal standard like TMS (0 ppm).

Reactivity, Stability, and Safety
Chemical Reactivity
The primary utility of naphthalene-2,3-dicarbonitrile stems from its reactivity. It serves as an

A₂B₂-type building block for template-free cyclotetramerization reactions. Under appropriate

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 13 Tech Support

https://www.benchchem.com/product/b1297686?utm_src=pdf-body
https://sdbs.db.aist.go.jp/
https://sdbs.db.aist.go.jp/
https://www.benchchem.com/product/b1297686?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1297686?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


conditions (e.g., high temperature, presence of certain salts), four molecules will condense to

form the highly conjugated naphthalocyanine macrocycle. This reactivity is central to its

application in materials synthesis.[1]

Naphthalene-2,3-dicarbonitrile
(4 units)

Cyclotetramerization
(e.g., high temp, metal salt)

Metal-Naphthalocyanine
(Macrocyclic Material)

Click to download full resolution via product page

Caption: Role as a precursor in naphthalocyanine synthesis.

Stability and Storage
Naphthalene-2,3-dicarbonitrile is a stable crystalline solid.

Storage: It should be stored at room temperature in a tightly sealed container to protect it

from moisture and contaminants.[3]

Incompatibilities: Avoid strong oxidizing agents and strong acids or bases, which could

potentially hydrolyze the nitrile groups under harsh conditions.

Safety and Handling
As with any chemical reagent, proper safety protocols must be observed.

GHS Hazards: The compound is classified as causing skin irritation (H315) and serious eye

irritation (H319).[2]
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Handling: Always handle in a well-ventilated area or chemical fume hood. Wear appropriate

personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-

resistant gloves.[10]

First Aid: In case of eye contact, rinse immediately with plenty of water and seek medical

advice.[10] If on skin, wash with soap and water.

Applications in Research and Drug Development
The unique physicochemical properties of naphthalene-2,3-dicarbonitrile make it a valuable

compound for various advanced applications.

Materials Science: Its primary application is in the synthesis of naphthalocyanines and

related phthalocyanine analogues. These materials are investigated as organic

semiconductors, components in dye-sensitized solar cells, and active elements in gas

sensors due to their robust thermal stability and unique electronic properties.[1]

Photodynamic Therapy (PDT): Metal complexes of naphthalocyanines, derived from this

precursor, are potent photosensitizers. They absorb strongly in the NIR region, where

biological tissue is most transparent, allowing for the light-activated generation of cytotoxic

reactive oxygen species to target and destroy cancer cells.[10]

Drug Discovery Scaffold: While not a drug itself, the rigid naphthalene core is a common

scaffold in medicinal chemistry. The nitrile groups can be synthetically transformed into other

functional groups (e.g., amines, carboxylic acids), making naphthalene-2,3-dicarbonitrile a

versatile intermediate for building more complex, biologically active molecules.

Conclusion
Naphthalene-2,3-dicarbonitrile is far more than a simple organic chemical; it is a precisely

engineered molecular component. Its high melting point and thermal stability are direct

consequences of a planar, aromatic structure conducive to strong intermolecular forces. Its

electronic profile, dominated by electron-withdrawing nitrile groups, defines its reactivity and

makes it an ideal precursor for the template-driven synthesis of complex macrocycles like

naphthalocyanines. A thorough understanding of these core properties, verified through the

standardized analytical protocols detailed herein, is essential for any researcher aiming to
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harness its potential in the development of next-generation electronic materials,

photosensitizers, and novel chemical entities.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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